Methyl 4-cyclohexylbenzoate
Description
Significance and Context within Ester Chemistry
Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. libretexts.org They are widespread in nature, contributing to the fragrances of fruits and flowers, and are crucial intermediates in organic synthesis. libretexts.orgnumberanalytics.com
Methyl 4-cyclohexylbenzoate serves as a noteworthy example within ester chemistry due to its hybrid structure. The presence of the cyclohexyl group introduces a non-planar, three-dimensional aspect to the otherwise planar benzoate (B1203000) moiety. This structural feature can influence the compound's physical properties, such as its boiling point and solubility, as well as its reactivity in chemical transformations. Research into such compounds helps to elucidate the effects of steric bulk and electronic properties on reaction mechanisms and outcomes.
Overview of Research Trajectories for Aryl and Cycloalkyl Esters
The study of aryl and cycloalkyl esters follows several key research trajectories, driven by their potential applications and the fundamental chemical questions they present.
Synthesis and Catalysis: A significant area of research focuses on the efficient synthesis of aryl and cycloalkyl esters. This includes the development of novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, to form the ester bond or to introduce the aryl or cycloalkyl groups. organic-chemistry.org For instance, nickel-catalyzed cross-electrophile coupling has been explored for the synthesis of arylated strained rings from ester precursors. researchgate.net The synthesis of this compound itself has been achieved through methods like nickel-catalyzed cross-electrophile coupling with Katritzky salts. uva.nl
Structural and Mechanistic Studies: The unique structures of these esters make them valuable for studying reaction mechanisms. For example, the investigation of cytochrome P450-catalyzed reactions has utilized substrates like 4-cyclohexylbenzoic acid to understand the regioselectivity of hydrogen abstraction. acs.org The crystal structure of related compounds, such as trans-4-propyl cyclohexyl 4-(trans-4-ethyl cyclohexyl) benzoate, has been studied to understand their physical properties. iisc.ac.in
Material Science: Aryl and cycloalkyl esters are also investigated for their potential in material science. Their structural features can lead to the development of liquid crystals and other materials with specific physical properties.
Biological and Medicinal Chemistry: While this article does not delve into dosage or adverse effects, it is worth noting that the broader class of aryl and cycloalkyl esters is of interest in medicinal chemistry. The incorporation of alkyl chains can increase the lipophilicity of compounds, a strategy used to enhance antimicrobial activity in some molecular frameworks. wikipedia.org Research has also been conducted on the synthesis of S-esters of 4-acylaminobenzenethiosulfoacid, which include cycloalkyl and aryl variants, to explore their antimicrobial properties. nih.gov
Interactive Data Tables
Physicochemical Properties of this compound chemsrc.com
| Property | Value |
| CAS Number | 92863-34-8 |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.292 g/mol |
| Density | 1.047 g/cm³ |
| Boiling Point | 323.632 °C at 760 mmHg |
| Flash Point | 144.708 °C |
Comparison of Related Esters
| Compound | Molecular Formula | Boiling Point (°C) | Key Uses |
| Cyclohexyl benzoate | C₁₃H₁₆O₂ | 285 | Potential fragrances, synthesis intermediate |
| Methyl benzoate | C₈H₈O₂ | 199 | Fragrances, food flavoring |
| Ethyl benzoate | C₉H₁₀O₂ | 212 | Cosmetics, coatings |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyclohexylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPGJLXPWNMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443421 | |
| Record name | Methyl 4-cyclohexylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92863-34-8 | |
| Record name | Methyl 4-cyclohexylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Cyclohexylbenzoate and Its Analogues
Direct Esterification Approaches
Direct esterification remains a fundamental and widely used method for the synthesis of esters like Methyl 4-cyclohexylbenzoate. This typically involves the reaction of a carboxylic acid with an alcohol or the acylation of an alcohol using a more reactive carboxylic acid derivative.
The Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org In the case of this compound, this involves the reaction of 4-cyclohexylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). drugfuture.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (methanol), which can also serve as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.comoperachem.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. wikipedia.org
Table 1: Conditions for Fischer Esterification
| Reactant | Alcohol | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| 4-Cyclohexylbenzoic Acid | Methanol | H₂SO₄ | Reflux, excess methanol | drugfuture.com |
An alternative and often more efficient method for ester synthesis involves the use of a carboxylic acid derivative, such as an acid chloride. vaia.com This pathway involves converting 4-cyclohexylbenzoic acid into its more reactive acid chloride, 4-cyclohexylbenzoyl chloride, typically by using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 4-cyclohexylbenzoyl chloride is then reacted with methanol. This acylation reaction is generally much faster than Fischer esterification and can often be carried out at room temperature. vaia.comvaia.com It is not an equilibrium reaction, which typically leads to higher yields of the desired ester. vaia.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. The primary advantage of this route is its high reactivity and yield, though it requires an additional step to prepare the acid chloride and careful handling of the corrosive reagents. vaia.com
Palladium-Catalyzed Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed reactions, for the construction of carbon-carbon bonds. These methods are instrumental in synthesizing the core structure of molecules like this compound by forming the bond between the aromatic ring and the cyclohexyl group.
The key bond connecting the two main fragments of this compound can be formed using palladium-catalyzed cross-coupling reactions. A common strategy, such as a Suzuki coupling, would involve reacting a boronic acid derivative of one fragment with a halide of the other. For instance, 4-methoxycarbonylphenylboronic acid could be coupled with cyclohexyl bromide. Conversely, a compound like methyl 4-bromobenzoate (B14158574) can be coupled with a cyclohexyl-containing organometallic reagent. google.com
A related and effective method is the palladium-catalyzed coupling of Grignard reagents. organic-chemistry.orgnih.gov For example, cyclohexylmagnesium bromide can be coupled with an aryl bromide like methyl 4-bromobenzoate in the presence of a palladium catalyst. organic-chemistry.org These reactions often require specific phosphine (B1218219) ligands to facilitate the catalytic cycle and can be sensitive to reaction conditions. While not catalyzed by palladium, similar cross-coupling reactions using other transition metals like manganese have been shown to be effective. For example, MnCl₂ has been used to catalyze the reaction between a Grignard reagent and an aryl halide to produce this compound. dtu.dk
Table 2: Cross-Coupling Reaction Example
| Aryl Component | Cyclohexyl Component | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 4-bromobenzoate | Cyclohexylmagnesium bromide | Pd(OAc)₂ / Tri-tert-butylphosphine | Cross-Coupling | organic-chemistry.org |
| 4-Bromo-1-cyclohexyl-2-trifluoromethyl-benzene | Boronic Acid | Palladium Catalyst | Suzuki Coupling | google.com |
The mechanism of palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle. semanticscholar.org The cycle typically begins with the oxidative addition of an aryl halide (e.g., methyl 4-bromobenzoate) to a palladium(0) complex. This step forms a palladium(II) intermediate. semanticscholar.org
The next step is transmetalation , where the organic group from the other coupling partner (e.g., the cyclohexyl group from cyclohexylmagnesium bromide) is transferred to the palladium(II) complex, displacing the halide. semanticscholar.org This forms a diorganopalladium(II) species.
The final step is reductive elimination , in which the two organic groups (the aryl and cyclohexyl moieties) are expelled from the palladium center as the final coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. semanticscholar.org The choice of ligands, solvent, and base is crucial for the efficiency of each step in the cycle. In some cases, a Pd(II)/Pd(IV) cycle has been proposed, particularly in reactions involving certain types of electrophiles. nih.gov
Biocatalytic Synthesis Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases and cytochrome P450s, are capable of catalyzing reactions with high specificity under mild conditions.
The esterification of 4-cyclohexylbenzoic acid with methanol can be achieved using lipases as biocatalysts. researchgate.net Lipases are enzymes that naturally hydrolyze esters, but in non-aqueous or micro-aqueous environments, they can effectively catalyze the reverse reaction: ester synthesis. researchgate.netmdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for these transformations due to their stability and reusability. mdpi.comnih.gov The reaction proceeds via a "ping-pong bi-bi" mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester product. scholar9.com This method avoids the need for harsh acidic conditions and high temperatures.
Furthermore, cytochrome P450 enzymes have been studied for their ability to interact with and modify 4-cyclohexylbenzoate and its precursors. rsc.orguq.edu.au While often used for hydroxylation reactions, the substrate recognition demonstrates the potential for developing engineered P450s or other enzymes for the direct synthesis or modification of such compounds. rochester.edunih.gov For example, research has shown that cytochrome P450 enzymes can hydroxylate the cyclohexyl ring of 4-cyclohexylbenzoic acid with high regioselectivity. uq.edu.au
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Cyclohexylbenzoic acid |
| Methanol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Thionyl chloride |
| Oxalyl chloride |
| 4-Cyclohexylbenzoyl chloride |
| Pyridine |
| Triethylamine |
| Hydrochloric acid |
| 4-Methoxycarbonylphenylboronic acid |
| Cyclohexyl bromide |
| Methyl 4-bromobenzoate |
| Cyclohexylmagnesium bromide |
| Palladium(II) acetate |
| Tri-tert-butylphosphine |
| Manganese(II) chloride |
| Candida antarctica lipase B (CALB) |
| Methyl 4-((E)-2'-hydroxycyclohexyl)benzoic acid |
| 4-Bromo-1-cyclohexyl-2-trifluoromethyl-benzene |
Enzymatic Esterification
Enzymatic esterification represents a mild and highly selective alternative to traditional chemical methods, which often require high temperatures and harsh catalysts. catalisti.be Lipases are particularly common for these transformations. For instance, the synthesis of benzyl (B1604629) benzoate (B1203000), an analogue of this compound, has been optimized using Lipozyme 435 as a catalyst in a solvent-free system. Optimal conditions for this transesterification from methyl benzoate and benzyl alcohol were found to be a 1:6 ester-to-alcohol molar ratio at 73°C, achieving over 90% conversion in 24 hours with conventional heating. researchgate.net The enzyme demonstrated good reusability, maintaining stable production for up to four cycles. researchgate.net
The water content in the reaction mixture is a critical parameter, with a total content below 10 wt.%, and preferably between 0.01-5 wt.%, being ideal. google.com The reaction temperature is typically kept between 10°C and 90°C, with a preferred range of 25°C to 55°C to avoid enzyme inactivation. google.com The development of solvent-free, enzyme-catalyzed esterification processes results in a highly selective product with minimal side reactions and simplifies downstream processing, thereby reducing the carbon footprint. catalisti.be
While direct enzymatic synthesis of this compound is not explicitly detailed, the successful enzymatic dihydroxylation of various benzoate esters, including methyl, ethyl, and allyl benzoates, by whole-cell fermentation using E. coli JM 109(pDTG 601) showcases the versatility of enzymes in modifying benzoate systems. researchgate.net
P450-Mediated C-H Functionalization in Benzoate Systems
Cytochrome P450 (P450) enzymes are powerful biocatalysts capable of selectively oxidizing inert C-H bonds under mild conditions. nih.govresearchgate.net This capability has been demonstrated in benzoate systems closely related to this compound.
The enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently hydroxylate 4-cyclohexylbenzoic acid. uq.edu.au The reaction exhibits significant selectivity, with oxidation favoring a C-H bond at one of the β-positions of the cyclohexyl ring (66% of the product) over the benzylic position (33%). uq.edu.au This hydroxylation occurs in an enantioselective manner, producing a 95:5 enantiomeric ratio. uq.edu.au Interestingly, while CYP199A4 effectively oxidizes the aliphatic ring of 4-cyclohexylbenzoic acid, it does not catalyze the oxidation of the aromatic ring in 4-phenylbenzoic acid, highlighting the distinct geometric requirements for aliphatic versus aromatic hydroxylation. uq.edu.au For analytical purposes, the hydroxylated product, 4-((E)-2'-hydroxycyclohexyl)benzoic acid, was converted to its corresponding methyl ester. uq.edu.au
The ability of P450 enzymes to perform a variety of C-H and C=C oxygenation reactions, including hydroxylation, epoxidation, and ketonization, makes them highly attractive for generating functionalized organic molecules from simple precursors. nih.gov
Green Chemistry Syntheses
Green chemistry principles are increasingly being applied to the synthesis of esters to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous substances, and maximizing the incorporation of all reactant atoms into the final product.
Solvent-Free Reaction Systems
Conducting reactions without a solvent, or in a "solvent-free" system, is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. Several catalytic systems for ester synthesis operate efficiently under these conditions.
For example, the enzymatic synthesis of benzyl benzoate has been successfully demonstrated in a solventless system using lipase. researchgate.net Similarly, nano sulfated-titania has been used as an effective catalyst for the direct esterification of various carboxylic acids, including fatty acids, with alcohols under solvent-free conditions, affording excellent yields (up to 98%). academie-sciences.fr Selenium-catalyzed oxidations of aldehydes to esters can also be performed in water without the need for organic co-solvents, further exemplifying a green approach. nih.govresearchgate.net The synthesis of benzilic acid from benzil (B1666583) has also been achieved through a solvent-free method by grinding the reactants together before heating, which is noted as being both green and atom-efficient. wjpmr.com
Utilization of Heterogeneous Catalysts (e.g., Ion Exchange Resins)
Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages in terms of separation, handling, and reusability. researchgate.net Ion exchange resins are a prominent class of heterogeneous catalysts used for esterification.
The synthesis of various methyl esters, such as methyl salicylate (B1505791) and methyl-4-hydroxy benzoate, has been evaluated using several commercial ion exchange resins. The catalytic activity was found to follow the order: Amberlyst-36 > Indion-130 > Amberlyst-15 > Dowex-M31 > Amberlyst-18. researchgate.net These solid acid catalysts are non-corrosive and can be easily recovered by filtration and reused, improving process economy. researchgate.netrsc.org In one highly efficient example, the synthesis of cyclohexyl esters from cyclohexene (B86901) and carboxylic acids over an ion exchange resin was reported as a 100% atom-economical process. rsc.org
Other heterogeneous catalysts have also been developed. Iron-supported Zr/Ti solid acid catalysts have shown high, stable catalytic activity for producing methyl benzoates, with yields remaining above 92% even after five catalyst recycling runs. mdpi.com Silica-supported palladium phosphine complexes have also been used as efficient and recyclable catalysts for the synthesis of esters like methyl 4-methylbenzoate via alkoxycarbonylation. rsc.org
Atom Economy Considerations in this compound Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The formula is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net
An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the product, with no byproducts. primescholars.com Addition reactions are often highly atom-economical. primescholars.com For instance, the synthesis of cyclohexyl esters via the direct addition of carboxylic acids to cyclohexene over an ion exchange resin is an example of a reaction with 100% atom economy. rsc.org
In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For a typical esterification of 4-cyclohexylbenzoic acid with methanol, the reaction produces water as a byproduct, thus having an atom economy of less than 100%.
Reaction: C₁₃H₁₆O₂ + CH₄O → C₁₄H₁₈O₂ + H₂O
| Compound | Formula | Molecular Weight ( g/mol ) |
| 4-Cyclohexylbenzoic Acid | C₁₃H₁₆O₂ | 204.26 |
| Methanol | CH₄O | 32.04 |
| This compound | C₁₄H₁₈O₂ | 218.29 |
| Water | H₂O | 18.02 |
Atom Economy = (218.29 / (204.26 + 32.04)) x 100 ≈ 92.4%
This calculation highlights that even with a high chemical yield, the reaction inherently produces waste. primescholars.com Therefore, developing catalytic, atom-economical routes is a key goal in the sustainable production of this compound. jst.go.jp
Selenium-Catalyzed Oxidations in Ester Synthesis
Selenium compounds have emerged as effective catalysts for the green synthesis of esters. An ecofriendly protocol utilizes a selenium catalyst, such as diphenyl diselenide, with hydrogen peroxide as the oxidant to convert aldehydes directly into esters. nih.govcornell.edu This method proceeds under mild conditions and can be performed in water, avoiding organic solvents. researchgate.net
In a representative reaction, the oxidation of benzaldehyde (B42025) in the presence of methanol, catalyzed by 2% diphenyl diselenide and hydrogen peroxide at 50°C, resulted in a 90% yield of methyl benzoate in just two hours. nih.govmdpi.com This is a significant improvement over uncatalyzed conditions, which required higher temperatures and longer reaction times for a lower yield. nih.gov The catalytic cycle is believed to involve the oxidation of the selenium catalyst by hydrogen peroxide to form seleninic and perseleninic acid species, which are the active oxidants. nih.gov
This selenium-catalyzed method has been successfully applied to a variety of functionalized aldehydes, demonstrating its potential as a versatile tool for ester synthesis. researchgate.net
Spectroscopic and Structural Characterization Studies of Methyl 4 Cyclohexylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of protons and their respective electronic environments within the Methyl 4-cyclohexylbenzoate molecule. The spectrum provides characteristic signals that correspond to the aromatic protons of the benzoate (B1203000) ring, the protons of the cyclohexyl ring, and the methyl ester protons. researchgate.netdoi.org
The aromatic protons typically appear as doublets in the downfield region of the spectrum, a result of their deshielding by the benzene (B151609) ring's electron-withdrawing nature and the ester functionality. The protons on the cyclohexyl ring exhibit a complex series of multiplets in the upfield region, attributable to the various axial and equatorial positions and their respective spin-spin couplings. rsc.org The methyl ester protons present as a distinct singlet, shifted downfield due to the adjacent oxygen atom.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ) in ppm (Typical Range) | Multiplicity |
| Aromatic (ortho to ester) | 7.9 - 8.1 | Doublet (d) |
| Aromatic (meta to ester) | 7.2 - 7.4 | Doublet (d) |
| Methyl Ester (-OCH₃) | 3.8 - 3.9 | Singlet (s) |
| Cyclohexyl (methine) | 2.5 - 2.7 | Multiplet (m) |
| Cyclohexyl (methylene) | 1.2 - 1.9 | Multiplet (m) |
Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS), and can vary slightly based on the solvent and instrument frequency. savemyexams.com
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environments. savemyexams.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, simplifying the spectrum and avoiding complex splitting patterns. mnstate.edu
The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum. The aromatic carbons show signals in the intermediate region, with quaternary carbons often exhibiting weaker signals. mnstate.edu The carbons of the cyclohexyl ring appear in the upfield region, reflecting their saturated, aliphatic nature.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ) in ppm (Typical Range) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (quaternary, C-CO) | 128 - 132 |
| Aromatic (quaternary, C-cyclohexyl) | 145 - 150 |
| Aromatic (CH) | 125 - 130 |
| Methyl Ester (-OCH₃) | 50 - 55 |
| Cyclohexyl (methine) | 40 - 45 |
| Cyclohexyl (methylene) | 25 - 35 |
Note: The exact chemical shifts can be influenced by the solvent and the specific experimental conditions. scispace.com
While standard ¹H and ¹³C NMR can define the connectivity of this compound, advanced techniques are necessary to probe its stereochemistry, particularly if chiral centers were present. Although this compound itself is not chiral, the principles of these techniques are relevant for its derivatives or related chiral compounds.
The Mosher's ester method is a powerful NMR technique used to determine the absolute configuration of chiral alcohols. oregonstate.edunih.gov This involves forming diastereomeric esters by reacting the alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). stackexchange.com The resulting diastereomers will exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the Mosher's ester moiety. oregonstate.eduutoronto.ca By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter, the absolute configuration can be deduced. stackexchange.com
Other advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide through-space correlations between protons, which is crucial for determining the relative stereochemistry of substituents on a ring system. ipb.pt
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is widely used for the analysis of volatile and semi-volatile organic compounds like this compound. ntu.edu.sgspectroscopyonline.comrjptonline.org
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. core.ac.uk The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. ntu.edu.sg The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in the structural identification of the compound. spectroscopyonline.comsrce.hr
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. doi.orgrsc.orguva.nl Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy, often to four or five decimal places. rsc.org
This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. escholarship.org For this compound (C₁₄H₁₈O₂), HRMS would confirm the exact mass of the molecular ion, providing unequivocal evidence for its elemental composition and corroborating the structural data obtained from NMR spectroscopy. doi.orgrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The spectrum of a molecule is a unique fingerprint, and specific structural features produce characteristic and reproducible absorptions. wiley.com
Vibrational Analysis of Key Functional Groups
The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the ester group, the aromatic benzene ring, and the aliphatic cyclohexane (B81311) ring. The analysis of these vibrations provides confirmation of the molecular structure.
The key functional groups and their expected vibrational frequencies are:
Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to a strong and distinctive absorption band. For esters, this stretching vibration typically appears in the range of 1750-1735 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring in this compound is expected to lower this frequency to approximately 1720-1730 cm⁻¹. msu.edu
C-O-C Ester Stretches: Esters exhibit two C-O stretching vibrations. An asymmetric stretch (C-O-C) typically appears in the 1250-1100 cm⁻¹ region, while the symmetric stretch is found at a lower frequency. These bands are often strong and are characteristic of the ester linkage.
Aromatic C-H and C=C Stretches: The benzene ring shows C-H stretching vibrations in the region of 3100-3000 cm⁻¹. spcmc.ac.in In-ring carbon-carbon (C=C) stretching vibrations, often referred to as "ring modes," produce a series of bands, typically of medium to strong intensity, in the 1620-1450 cm⁻¹ region. spcmc.ac.in
Aliphatic C-H Stretches: The cyclohexyl group and the methyl group of the ester function contribute to aliphatic C-H stretching absorptions. These are typically found in the 3000-2850 cm⁻¹ range. libretexts.org Specifically, the methylene (B1212753) (CH₂) groups of the cyclohexane ring show asymmetric and symmetric stretches near 2926 cm⁻¹ and 2853 cm⁻¹, respectively. spcmc.ac.in The methyl (CH₃) group also has characteristic asymmetric and symmetric stretching bands. spcmc.ac.in
C-H Bending Vibrations: Bending vibrations for the aliphatic C-H bonds of the cyclohexane and methyl groups occur at lower wavenumbers. The scissoring (bending) vibrations of CH₂ groups are found around 1470-1450 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch (conjugated) | 1730 - 1715 | Strong |
| Ester (C-O) | Asymmetric Stretch | 1300 - 1200 | Strong |
| Aromatic Ring (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic Ring (C=C) | In-ring Stretch | 1620 - 1450 | Medium-Strong |
| Aliphatic (Cyclohexyl/Methyl C-H) | Stretch | 3000 - 2850 | Strong |
| Aliphatic (Cyclohexyl CH₂) | Bend (Scissoring) | ~1465 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes electronic transitions from a ground state to a higher energy excited state. libretexts.org The wavelengths of absorption are correlated with the types of electronic transitions possible within the molecule, providing insight into its electronic structure, particularly the extent of conjugation. libretexts.org
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the conjugated system formed by the benzene ring and the ester's carbonyl group.
π → π Transitions:* The primary electronic transition responsible for the strong UV absorption in this molecule is the promotion of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital (a π → π* transition). uzh.ch This type of transition is characteristic of molecules containing conjugated systems, such as aromatic rings and α,β-unsaturated carbonyls. uzh.ch The benzene chromophore itself has characteristic absorptions, including a primary band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in
n → π Transitions:* A weaker absorption may also be observed at a longer wavelength resulting from the promotion of a non-bonding (n) electron from one of the oxygen atoms into the π* antibonding orbital of the carbonyl group (an n → π* transition). uzh.ch These transitions are generally less intense than π → π* transitions. libretexts.org
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Benzene Ring / Conjugated Ester | ~200-280 nm | High |
| n → π | Carbonyl Group | >280 nm | Low |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure can be generated.
Powder X-ray Diffraction for Crystalline Phase Characterization
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a solid sample. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the material's crystalline phase. researchgate.net
An application of PXRD to a sample of this compound would serve several key purposes:
Computational Chemistry and Theoretical Investigations of Methyl 4 Cyclohexylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and conformational landscape of methyl 4-cyclohexylbenzoate.
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. While detailed standalone reports on the electronic structure of isolated this compound are not prevalent in the surveyed literature, its properties are often computed in the context of specific chemical reactions. For instance, DFT calculations using the M06-2X functional and 6-311++g(d,p) basis set have been employed to determine the electronic energies of species involved in its synthesis. Current time information in Los Angeles, CA, US. Such studies calculate energies in both the gas phase and in solvents like acetonitrile, using models like the Polarizable Continuum Model (PCM) to simulate the condensed phase environment. Current time information in Los Angeles, CA, US.
Computational analyses related to the reactivity of its precursors also shed light on its electronic nature. In studies of reactions involving related radicals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Δε) is a key parameter. For example, the HOMO-LUMO gap between an aryl bromide and an alkyl substituent radical was calculated to be a determining factor in reaction efficiency. uva.nl Although specific values for this compound were not detailed, these methods are standard for understanding its electronic behavior.
The three-dimensional structure of this compound, particularly the orientation of the cyclohexyl ring relative to the benzoate (B1203000) group, is crucial for its interactions and properties. Conformational analysis through computational methods seeks to identify the most stable, low-energy arrangements of the atoms.
Energy minimization calculations are a standard procedure in computational studies to find the most stable conformer of a molecule. nii.ac.jp For the closely related parent compound, 4-cyclohexylbenzoic acid, extensive computational work has been performed in the context of its binding to enzyme active sites. acs.orguq.edu.au X-ray crystallography and molecular dynamics simulations of 4-cyclohexylbenzoic acid bound to the CYP199A4 enzyme reveal specific conformational details that are directly relevant to the methyl ester derivative due to their shared core structure. uq.edu.auadelaide.edu.au
These studies show that the cyclohexyl ring is not static but adopts specific orientations. The distance between the heme iron in the enzyme and various carbons of the cyclohexyl ring has been determined, indicating the preferred conformation when bound. uq.edu.au
Table 1: Key Interatomic Distances for the Bound Conformation of the 4-Cyclohexylbenzoate Moiety Data derived from studies on the parent acid, 4-cyclohexylbenzoic acid, in the CYP199A4 active site.
| Feature | Atom 1 | Atom 2 | Distance (Å) | Source(s) |
| Benzylic Carbon to Heme | α-Carbon | Heme Iron | 5.4 | uq.edu.au |
| Beta-Carbon to Heme | β-Carbon | Heme Iron | 4.0 | uq.edu.au |
| Gamma-Carbon to Heme | γ-Carbon | Heme Iron | 4.2 | uq.edu.au |
This data indicates that in a constrained environment, the conformation where the β-carbon is closest to a reactive center is favored. uq.edu.au
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a compound in a condensed phase, such as in a solution or interacting with a biological macromolecule.
MD simulations have been crucial in understanding how the 4-cyclohexylbenzoate structure behaves in a complex, solvated environment. acs.orguq.edu.au Simulations performed on its parent acid, 4-cyclohexylbenzoic acid, within the active site of the CYP199A4 enzyme show that the cyclohexyl ring is highly dynamic. acs.org These simulations suggested that the cyclohexyl ring could readily achieve a suitable orientation for an efficient C–H bond abstraction by the enzyme. acs.orguq.edu.au
In contrast, the same simulations revealed that the phenyl ring of the benzoate group rarely attained a productive geometry for oxidation, highlighting how different parts of the molecule exhibit distinct dynamic behaviors and intermolecular interactions within a constrained environment. acs.org This differential behavior, elucidated through MD simulations, successfully explained experimental observations where the cyclohexyl ring was oxidized while the phenyl ring was not. acs.org
Thermodynamics of Reactions Involving this compound
Computational thermodynamics allows for the prediction of reaction feasibility and energy changes, such as enthalpy (ΔH) and Gibbs free energy (ΔG), for chemical processes.
However, computational studies on related reactions are performed. For example, in a study of a photocatalytic reaction to form a related compound, the Gibbs free energy (ΔG) was calculated for key reaction steps to understand kinetic and thermodynamic viability. uva.nl This indicates that the methods exist, but dedicated thermodynamic studies for the specific esterification and hydrogenation routes to this compound have not been a focus of the available literature.
Structure-Activity Relationship (SAR) and Design Principles
The structure-activity relationship (SAR) for this compound and its parent compound, 4-cyclohexylbenzoic acid, is primarily understood through their interactions with cytochrome P450 enzymes. These enzymes are capable of oxidizing the molecule at various positions, and the efficiency and regioselectivity of these reactions are highly dependent on the substrate's structure. Computational and theoretical investigations have been instrumental in elucidating the principles that govern these interactions, providing a foundation for the rational design of new molecules with tailored properties.
Research Findings
Studies involving the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris have been particularly insightful. This enzyme exhibits a high affinity for para-substituted benzoic acids and can catalyze the oxidation of their alkyl substituents. uq.edu.au
When 4-cyclohexylbenzoic acid binds to CYP199A4, it induces a significant shift in the heme iron's spin state, indicating substrate binding and positioning within the active site. uq.edu.au The binding affinity (Kd) for 4-cyclohexylbenzoic acid is strong, measured at 0.45 µM. uq.edu.au Crystal structures of the 4-cyclohexylbenzoic acid-CYP199A4 complex have revealed that the substrate binds in the active site with the cyclohexyl ring positioned closest to the heme iron, making it the target for oxidation. uq.edu.au
The primary products of this enzymatic oxidation are hydroxylated derivatives of 4-cyclohexylbenzoic acid. The regioselectivity of this hydroxylation is a key aspect of the SAR. Experimental results show that hydroxylation occurs at different positions on the cyclohexyl ring, with a notable preference for certain carbons. For instance, in one study, the major product resulted from hydroxylation at the Cβ position of the cyclohexyl ring. uq.edu.au In another study using a mutant of P450cam, hydroxylation of cyclohexyl benzoate occurred selectively at the trans C-4 position of the cyclohexyl ring. rsc.org
Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided a deeper understanding of these outcomes. uq.edu.auacs.org These computational models show that the substrate is not static within the active site but can adopt various conformations. The relative frequency of "productive" orientations—those where a specific C-H bond is positioned favorably for abstraction by the reactive heme-oxo species—correlates with the observed product distribution. uq.edu.au For 4-cyclohexylbenzoic acid, calculations have shown that conformations leading to hydroxylation at the Cβ and Cγ positions are frequently adopted. uq.edu.au
Comparisons with other para-substituted benzoic acids have further illuminated the design principles. For example, while 4-cyclohexylbenzoic acid is efficiently hydroxylated by CYP199A4, the analogous 4-phenylbenzoic acid does not undergo detectable oxidation, despite binding to the active site in a similar fashion. uq.edu.au This highlights the different geometric and energetic requirements for aliphatic versus aromatic hydroxylation. uq.edu.au Studies with smaller alkyl substituents like in 4-ethylbenzoic acid and 4-isopropylbenzoic acid show a preference for α-hydroxylation and desaturation, which contrasts with the results for the bulkier cyclohexyl group. uq.edu.auacs.org
The ester group of this compound also plays a role. While most detailed studies have been performed on the corresponding carboxylic acid, the ester can influence properties such as solubility and cell permeability. The enzymatic activity observed with derivatives like cyclohexyl benzoate suggests that the core structure is amenable to modification at the carboxylate position while retaining its ability to be recognized and oxidized by P450 enzymes. rsc.org
The following tables summarize key data from SAR studies on 4-cyclohexylbenzoic acid and related compounds with CYP199A4.
Table 1: Substrate Binding and Turnover Data for CYP199A4
| Substrate | Binding Affinity (Kd, µM) | Spin State Shift (%) | Turnover Rate (min⁻¹) |
| 4-Cyclohexylbenzoic acid | 0.45 | ≥ 95 | Not specified in provided context |
| 4-Phenylbenzoic acid | 1.7 | 90 | No detectable turnover |
| 4-Methoxybenzoic acid | Not specified | Not specified | High (optimal substrate) |
| 4-Ethylbenzoic acid | Not specified | Similar to 4-methoxy | Not specified |
Data sourced from reference uq.edu.au.
Table 2: Calculated and Experimental Product Ratios for Oxidation of 4-Cyclohexylbenzoic Acid by CYP199A4
| Hydrogen Atom Abstraction | Relative Frequency of Productive Orientation (%) | Experimental Product Ratio (%) |
| Hα | 5 | 33 |
| Hβeq | 51 | 63 |
| Hβ'eq | 29 | 3 |
| Hγeq | 12 | 0 |
| Hγ'ax | 3 | 0 |
Data sourced from reference uq.edu.au. Note: The discrepancy between calculated frequencies and experimental ratios suggests that while the computational model captures the major product, other factors also influence the final product distribution.
Design Principles
The SAR findings provide clear principles for the design of new molecules based on the this compound scaffold:
The 4-Substituted Benzoate Core: The para-substituted benzoate moiety is a critical pharmacophore for binding to the active site of enzymes like CYP199A4. The carboxylate group (or its ester derivative) engages in key interactions that anchor the molecule. Modifications to this part of the molecule should be approached with caution to maintain binding affinity.
The Cyclohexyl Ring as a Locus for Modification: The cyclohexyl ring is the primary site of metabolic transformation. Its conformation and orientation within the enzyme's active site dictate the position of hydroxylation. This allows for the design of derivatives where specific C-H bonds are made more or less accessible to the enzyme's catalytic machinery. For example, introducing substituents on the cyclohexyl ring could sterically hinder or electronically influence oxidation at certain positions, thereby directing metabolism to other sites.
Enzyme-Substrate Matching: The selectivity of oxidation can be controlled not only by modifying the substrate but also by engineering the enzyme. rsc.org The design of new catalysts for specific biotransformations can be guided by understanding the steric and electronic complementarity between the substrate and the enzyme's active site. For instance, mutating active site residues can create space or introduce new interactions that favor a particular binding mode and, consequently, a specific oxidation product. rsc.org
Balancing Lipophilicity and Reactivity: The cyclohexyl group provides significant lipophilicity. The design of new compounds must balance this with the desired reactivity and pharmacokinetic properties. The introduction of polar functional groups through controlled enzymatic oxidation is a viable strategy for producing more soluble metabolites or for creating new chemical handles for further functionalization.
Advanced Reactions and Derivatives of Methyl 4 Cyclohexylbenzoate
Functionalization of the Cyclohexyl Moiety
The cyclohexyl group of Methyl 4-cyclohexylbenzoate offers several positions for chemical modification, primarily through reactions involving its carbon-hydrogen bonds.
Halogenation Reactions
The functionalization of the cyclohexyl moiety via halogenation typically proceeds through a free-radical mechanism. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is generally initiated by UV light or a radical initiator. wikipedia.org For this compound, the hydrogen atoms on the cyclohexyl ring can be substituted by halogens such as chlorine or bromine.
The position of halogenation is influenced by the stability of the resulting radical intermediate. The hydrogen atom at the C-1 position of the cyclohexyl ring (the benzylic position) is particularly susceptible to abstraction because the resulting benzylic radical is stabilized by resonance with the adjacent benzene (B151609) ring. wikipedia.orgyoutube.com Therefore, free-radical halogenation is expected to be highly selective for this position.
A common and effective reagent for this type of selective bromination is N-Bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org When used with an initiator in a non-polar solvent like carbon tetrachloride (CCl₄), NBS provides a low, constant concentration of bromine (Br₂), which favors radical substitution at the allylic or benzylic position over addition to an aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org
Table 1: Reagents for Halogenation of the Cyclohexyl Moiety
| Reaction Type | Reagent(s) | Conditions | Primary Site of Reaction |
|---|---|---|---|
| Free-Radical Chlorination | Cl₂ | UV light (hν) or Heat (Δ) | Benzylic position (C-1) |
| Free-Radical Bromination | Br₂ | UV light (hν) or Heat (Δ) | Benzylic position (C-1) |
| Selective Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄ | Benzylic position (C-1) |
Hydroxylation and Oxidation Processes
The hydroxylation and oxidation of the cyclohexyl ring have been achieved with high selectivity using enzymatic catalysts, particularly cytochrome P450 monooxygenases. These enzymes can catalyze the insertion of an oxygen atom into C-H bonds under mild conditions.
Research on the related compound, 4-cyclohexylbenzoic acid, using the enzyme CYP199A4 from Rhodopseudomonas palustris, has shown that oxidation is highly chemoselective. The reaction favors the hydroxylation of the aliphatic cyclohexyl ring over the aromatic ring. issr.edu.kh Molecular dynamics simulations suggest the cyclohexyl ring can achieve a more suitable orientation within the enzyme's active site for efficient C-H bond abstraction compared to an aromatic ring. issr.edu.kh The oxidation of 4-cyclohexylbenzoic acid by CYP199A4 results in hydroxylation primarily at the β-positions (C-2 and C-3) of the cyclohexyl ring, with minimal formation of products from desaturation of the ring. issr.edu.kh
In studies using cyclohexyl benzoate (B1203000) as a substrate, engineered mutants of the cytochrome P450cam enzyme from Pseudomonas putida have demonstrated efficient and selective hydroxylation. masterorganicchemistry.com The Tyr96Ala (Y96A) mutant of P450cam was found to hydroxylate cyclohexyl benzoate predominantly at the C-4 position of the cyclohexyl ring, yielding the trans-4-hydroxycyclohexyl benzoate. masterorganicchemistry.com
Table 2: Enzymatic Hydroxylation of Cyclohexyl Benzoate Derivatives
| Substrate | Enzyme | Major Product | Key Finding | Reference |
|---|---|---|---|---|
| 4-Cyclohexylbenzoic Acid | CYP199A4 | β-hydroxylated derivatives | Selective oxidation of the aliphatic ring over the aromatic ring. | issr.edu.kh |
| Cyclohexyl benzoate | P450cam (Y96A mutant) | trans-4-Hydroxycyclohexyl benzoate | High regioselectivity for the C-4 position of the cyclohexyl ring. | masterorganicchemistry.com |
Amination Reactions and Sultam Formation
Direct amination of the sp³-hybridized C-H bonds of the cyclohexyl ring can be accomplished using engineered enzymes. Cytochrome P450 enzymes have been shown to catalyze intramolecular C-H amination reactions, leading to the formation of heterocyclic structures known as sultams. doubtnut.comlibretexts.org
In a study involving a derivative of the target molecule, methyl 3-(azidosulfonyl)-4-cyclohexylbenzoate, a P450 enzyme was used to mediate an intramolecular C-H amination. doubtnut.com The reaction involves a highly reactive iron-nitrenoid intermediate generated at the enzyme's heme center, which then inserts into a neighboring C-H bond. libretexts.org This process was found to be highly regioselective, with amination occurring at the benzylic C-H bond of the cyclohexyl ring to form the corresponding five-membered sultam product. doubtnut.com The reaction was carried out at room temperature using NADPH as a reductant. doubtnut.com The chirality of the enzyme's active site can also impart stereo- and enantioselectivity to the transformation. libretexts.org
Aromatic Ring Substitutions
The benzoyl group of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions. The position of the incoming electrophile is directed by the two existing substituents: the activating, ortho, para-directing cyclohexyl group and the deactivating, meta-directing methyl ester group (-COOCH₃). libretexts.orgwikipedia.orgchemguide.co.uk
Nitration and Halogenation of the Benzoyl Group
Nitration: The nitration of the aromatic ring is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the existing substituents are in opposition. The cyclohexyl group is an activating group that directs incoming electrophiles to the ortho and para positions (C-2, C-6, and C-4, though C-4 is blocked). wikipedia.org The methyl ester group is a deactivating group that directs incoming electrophiles to the meta position (C-3 and C-5). issr.edu.khrsc.org
In such cases, the activating group generally controls the regioselectivity. Therefore, nitration is expected to occur primarily at the positions ortho to the cyclohexyl group (and meta to the ester group), yielding methyl 4-cyclohexyl-3-nitrobenzoate as the major product.
Halogenation: Aromatic halogenation (chlorination or bromination) requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. saskoer.caorgoreview.comlumenlearning.com Similar to nitration, the regiochemical outcome of halogenation is dictated by the directing effects of the cyclohexyl and ester groups, with substitution anticipated to occur at the C-3 and C-5 positions. libretexts.org
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Methyl 4-cyclohexyl-3-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | "Br⁺" | Methyl 3-bromo-4-cyclohexylbenzoate |
| Chlorination | Cl₂, FeCl₃ | "Cl⁺" | Methyl 3-chloro-4-cyclohexylbenzoate |
Ester Transesterification and Hydrolysis Mechanisms
The ester functional group is a key reactive site in this compound, susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. gauthmath.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, activating the carbonyl carbon for nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, and after a proton transfer, the original methoxy (B1213986) group is eliminated as methanol (B129727) to yield the new ester. youtube.comgauthmath.com In a base-catalyzed mechanism, a strong nucleophile (alkoxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the new ester. youtube.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess. gauthmath.com
Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid (4-cyclohexylbenzoic acid) and an alcohol (methanol). This reaction can also be catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. It involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol to form the carboxylic acid. pressbooks.pub
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. pressbooks.pub
Synthesis of Complex Polyfunctional Derivatives and Scaffolds
This compound serves as a versatile starting material for the synthesis of more complex molecules bearing multiple functional groups. Its chemical structure offers three primary regions for modification: the ester group, the aromatic phenyl ring, and the aliphatic cyclohexyl ring. Synthetic strategies typically involve initial transformation of the methyl ester to a more reactive functional group, followed by further derivatization or functionalization of the rings to build intricate molecular scaffolds.
Modification via the Carboxylate Functional Group
The most common initial step in elaborating the structure of this compound is the hydrolysis of its methyl ester to the corresponding carboxylic acid. This conversion is a critical gateway, as the carboxylic acid is more readily transformed into a variety of other functional groups.
A standard procedure involves saponification, for instance, using lithium hydroxide in a solvent mixture like dioxane and water, to yield 4-cyclohexylbenzoic acid. google.com This acid can then be activated for further reactions. A typical activation step is the conversion to an acid chloride, which is a highly reactive intermediate. This is often achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comunizin.org
Once the acid chloride is formed, it can be reacted with a wide range of nucleophiles to create diverse derivatives. This approach is fundamental for building complex scaffolds. For example, reaction with various amines or alcohols leads to the formation of amides and new esters, respectively. These reactions significantly broaden the molecular diversity obtainable from the parent ester. unizin.org
Table 1: Potential Derivatives from 4-cyclohexylbenzoyl chloride
| Reactant | Product Class | Product Name |
|---|---|---|
| Ammonia | Primary Amide | 4-cyclohexylbenzamide |
| Methylamine | Secondary Amide | 4-cyclohexyl-N-methylbenzamide |
| Ethanol | Ester | Ethyl 4-cyclohexylbenzoate |
Functionalization of the Cyclohexyl Ring
The saturated cyclohexyl ring of this compound can be selectively functionalized to introduce new reactive sites, leading to polyfunctional derivatives. Biocatalysis, particularly using cytochrome P450 enzymes, has been shown to be an effective method for this transformation.
Research has demonstrated that the enzyme CYP199A4 can efficiently hydroxylate 4-cyclohexylbenzoic acid, the hydrolyzed form of the methyl ester. uq.edu.auresearchgate.net This enzymatic oxidation exhibits notable regioselectivity, favoring the introduction of a hydroxyl group at one of the β-positions of the cyclohexyl ring. uq.edu.au This process transforms the relatively non-polar aliphatic ring into a functionalized scaffold bearing a hydroxyl group, which can then be used for subsequent synthetic modifications. A minor side product of this enzymatic reaction is the dehydrogenation of the cyclohexyl ring to form an alkene. uq.edu.auacs.org
Table 2: Products of CYP199A4-catalyzed Oxidation of 4-Cyclohexylbenzoic Acid
| Product Type | Specific Product | Key Transformation |
|---|---|---|
| Major Product | 4-(trans-4-hydroxycyclohexyl)benzoic acid | C-H bond hydroxylation at the β-position |
Assembly of Liquid Crystal Scaffolds
A significant application of derivatives from this compound is in the field of liquid crystals. cymitquimica.com The rigid, rod-like structure of the 4-cyclohexylbenzoic acid core makes it an excellent building block for these materials. researchgate.netgoogle.com In this context, complex, multi-ring scaffolds are synthesized, often through esterification reactions.
The synthesis of these complex derivatives typically involves reacting 4-cyclohexylbenzoic acid (or its acid chloride) with other functionalized cyclic molecules, such as substituted phenols, biphenyls, or other cyclohexyl-containing alcohols. researchgate.net This modular approach allows for the construction of large, polyfunctional molecules with specific mesogenic properties. For example, asymmetric double ester compounds have been prepared by reacting derivatives of 4-cyclohexylbenzoic acid with other cyclic acids and alcohols, resulting in long, rod-like molecules that exhibit liquid crystalline phases. researchgate.net
Table 3: Example of a Liquid Crystal Scaffold Derived from 4-Cyclohexylbenzoic Acid
| Scaffold Component A | Scaffold Component B | Resulting Structure Class |
|---|
Applications of Methyl 4 Cyclohexylbenzoate and Its Derivatives in Advanced Materials
Liquid Crystalline Materials Development
The exploration of methyl 4-cyclohexylbenzoate derivatives has significantly contributed to the field of liquid crystalline materials. These compounds are integral to formulating mixtures with specific mesomorphic properties tailored for various applications.
Mesomorphic Properties and Phase Transition Behavior
The mesomorphic properties of materials, which are intermediate phases between solid and liquid, are crucial for their application in liquid crystal displays and other technologies. The phase transition behavior of these materials is often characterized using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy (POM).
Derivatives of this compound are known to exhibit various liquid crystalline phases, including nematic and smectic phases. For instance, a series of Schiff base calamitic liquid crystals, methyl 4-(4′-n-alkoxybenzylideneamino)benzoate, has been shown to exhibit an enantiotropic smectic A (SmA) mesophase. tandfonline.com The stability and range of these phases are influenced by the molecular structure of the compounds. The introduction of different terminal and lateral substituents can significantly alter the mesomorphic, thermodynamic, and dielectric properties of 4-(trans-4′-n-alkylcyclohexyl) benzoates. tandfonline.com
The phase behavior of diisocyanato esters, including derivatives of cyclohexyl benzoate (B1203000), has been studied, revealing nematic liquid crystalline phases. electronicsandbooks.com The transition temperatures and enthalpies of these phases are key parameters in determining their suitability for specific applications. electronicsandbooks.com The study of heat capacities and entropies of organic compounds, including those with phase transitions, provides fundamental data for understanding their thermodynamic behavior. nist.gov
The following table summarizes the phase transition behavior of a representative diisocyanato ester derivative of cyclohexyl benzoate.
| Compound | Melting Point (°C) | Clearing Point (°C) |
| 4,4'-diisocyanato-trans-cyclohexyl benzoate | 60 | 130 |
This table presents data on the phase transitions of a cyclohexyl benzoate derivative, indicating the temperatures at which it transitions from a solid to a liquid crystal and from a liquid crystal to an isotropic liquid.
Nematic, Smectic, and Cholesteric Liquid Crystal Formulations
This compound and its derivatives are frequently used as components in nematic, smectic, and cholesteric liquid crystal formulations. google.comgoogleapis.com These formulations are the core of many display technologies.
Nematic and Smectic Phases: Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order. tcichemicals.com Smectic phases are more ordered, with molecules arranged in layers. tcichemicals.comresearchgate.net Derivatives of 4-cyclohexylbenzoate are known to form nematic phases. tandfonline.com For example, 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate is a key component in liquid crystal displays due to its favorable properties, including high birefringence and low viscosity. ontosight.ai The mixing of different liquid crystal compounds, such as those based on Schiff base derivatives, can induce or enhance specific mesophases like the smectic A and nematic phases. mdpi.comnih.gov
Cholesteric Phases: Cholesteric liquid crystals, also known as chiral nematic liquid crystals, have a helical structure where the molecular orientation rotates between successive layers. tcichemicals.comwikipedia.orgsciencenet.cn This structure arises from the presence of chiral molecules. wikipedia.org Derivatives of this compound can be used to create cholesteric phases by introducing a chiral center into the molecule or by adding a chiral dopant to a nematic mixture. google.com.nadergipark.org.tr For instance, trans-4"-alkylcyclohexyl esters of 4'-(2-methylbutyl)-4-biphenylcarboxylic acid are optically active substances that form cholesteric liquid crystals. google.com.na These materials are valuable for applications that require selective reflection of light, such as color filters and smart windows. researchgate.net
The following table provides an example of a cholesteric liquid crystal mixture containing a cyclohexyl benzoate derivative.
| Component | Function |
| Nematic Liquid Crystal (e.g., BL006) | Host material providing nematic order |
| Chiral Dopant (e.g., R-1011) | Induces helical twisting to form a cholesteric phase |
| Reactive Monomer (e.g., RM 257) | For polymerization to stabilize the structure |
| Photoinitiator (e.g., Irgacure 651) | Initiates polymerization upon UV exposure |
This table outlines the components of a typical cholesteric liquid crystal formulation used in the fabrication of advanced optical devices.
Influence of Structural Modifications on Liquid Crystalline Phases
The liquid crystalline properties of this compound derivatives are highly sensitive to their molecular structure. tandfonline.com Modifications to the core structure, terminal groups, and lateral substituents can have a profound impact on the type of mesophase formed, the transition temperatures, and other physical properties.
For example, the introduction of a trans-4-isocyanatocyclohexyl group in place of a 4-isocyanatophenyl group has been shown to lower both the melting point and the clearing temperature of certain benzoate derivatives. electronicsandbooks.comtandfonline.com Similarly, the addition of lateral methyl substituents can reduce the nematic range of diisocyanatobenzoates. electronicsandbooks.comtandfonline.com The length and nature of terminal alkyl chains also play a crucial role in determining the mesomorphic behavior of these compounds. nih.govresearchgate.net
Research on diisocyanatobenzoates has shown that the isocyanate group can stabilize the mesophase. tandfonline.com The study of various ester group-containing diisocyanates, including those with cycloaliphatic structures, has demonstrated the formation of nematic phases. tandfonline.com The synthesis of new triazine-based macromolecules with chiral side groups has also been explored, leading to the formation of smectic C phases when combined with other molecules. nih.gov
Polymer-Liquid Crystal Composite Systems
Polymer-liquid crystal composites combine the processability and mechanical stability of polymers with the unique optical properties of liquid crystals. ciac.jl.cn this compound and its derivatives are valuable components in these advanced composite materials.
Polymer-Dispersed Liquid Crystals (PDLCs)
Polymer-dispersed liquid crystals (PDLCs) consist of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. nih.govresearchgate.netmdpi.comscispace.com These materials can be switched between a light-scattering (opaque) state and a transparent state by applying an electric field. mdpi.com This property makes them suitable for applications such as smart windows, privacy screens, and displays. mdpi.com
The formation of PDLCs often involves the phase separation of a homogeneous mixture of a prepolymer and a liquid crystal. nih.gov Derivatives of this compound can be incorporated into the liquid crystal component of these mixtures. The properties of the resulting PDLC film, such as operating voltage and contrast ratio, are influenced by the choice of both the polymer and the liquid crystal. mdpi.com The inclusion of certain monomers, such as methacrylates, can enhance the electro-optical properties of PDLC films. nih.gov
Photo-Induced Polymerization in LC Blazed Gratings
This compound derivatives are also utilized in more advanced applications, such as the fabrication of liquid crystal blazed gratings. optica.org These are diffractive optical elements that can steer light with high efficiency. One method for creating these gratings involves the photo-induced polymerization of a monomer within a cholesteric liquid crystal host. optica.org
In a typical process, a cholesteric liquid crystal sample is prepared by mixing a nematic liquid crystal, a chiral dopant (which can be a derivative of cyclohexyl benzoate), a reactive monomer, and a photoinitiator. optica.org The mixture is then exposed to UV light in a specific pattern, causing the monomer to polymerize and form a periodic polymer structure. optica.org This polymer network stabilizes the liquid crystal in a desired orientation, creating a blazed grating. The use of a chiral dopant like 1,2-bis[4-(4-pentyl cyclohexyl)benzoate]-1-(R)-phenyl ethane (B1197151) is crucial for establishing the initial cholesteric structure. optica.org
Sensing Technologies Based on Liquid Crystals
The unique ability of liquid crystals (LCs) to change their molecular orientation in response to external stimuli makes them highly effective materials for sensing applications. nih.gov Molecules based on the this compound framework are integral components in the formulation of advanced liquid crystal sensors due to their specific molecular shape and properties. These sensors translate molecular binding events or the presence of chemical analytes at an interface into an optical signal, which is often visible to the naked eye. semanticscholar.org
Biosensor and Chemical Sensor Platforms
Liquid crystal-based sensors offer a simple, label-free, and highly sensitive method for detecting a wide range of biological and chemical substances. semanticscholar.orgnih.gov The fundamental principle relies on the amplification of minute surface events into a bulk reorientation of the liquid crystal molecules. mdpi.com When a target analyte interacts with a specially prepared surface, it disrupts the initial, uniform alignment of the LC molecules, causing a change in their optical appearance when viewed under polarized light. semanticscholar.org
Derivatives of this compound are used as components in these sensing systems. For instance, complex chiral dopants derived from the cyclohexylbenzoate structure are used in cholesteric liquid crystal (CLC) formulations. A notable example is the use of (1,2-bis[4-(4-pentyl cyclohexyl)benzoate]-1-(R)-phenyl ethane) as a chiral dopant in a CLC mixture designed for a pollen biosensor. dergipark.org.tr In this application, the liquid crystal is used as a sensing element to detect varying concentrations of pollen, which can trigger allergies. dergipark.org.tr
The versatility of LC sensor platforms has been demonstrated in various formats, including:
LC-Aqueous Interface Sensors: These sensors monitor interactions directly at the interface between the liquid crystal and a water-based sample, allowing for high sensitivity. nih.gov
Microfluidic Devices: Combining liquid crystals with microfluidic chips enables the detection of substances like bovine serum albumin (BSA) in a controlled environment. nih.gov
Polymeric Films: Cholesteric liquid crystals can be used to template polymeric films for the detection of volatile organic compounds (VOCs), offering a rapid diagnostic tool. rsc.org
These platforms are being developed for a multitude of targets, including proteins, nucleic acids, bacteria, and small chemical molecules like glucose and cholic acid. semanticscholar.orgmdpi.com
Table 1: Research Findings in Liquid Crystal Sensing Applications
| Analyte/Target | Sensor Type | Key LC Component/Principle | Observed Response/Finding | Source(s) |
|---|---|---|---|---|
| Pollen | Cholesteric Liquid Crystal (CLC) Biosensor | Mixture including the chiral dopant (1,2-bis[4-(4-pentyl cyclohexyl)benzoate]-1-(R)-phenyl ethane). dergipark.org.tr | Change in color from green to blue with increasing pollen concentration. dergipark.org.tr | dergipark.org.tr |
| Volatile Organic Compounds (VOCs) | CLC-Templated Polymeric Film | Anisotropic polymeric films templated from cholesteric liquid crystals. rsc.org | Enhanced sensitivity (up to 15 times) with rapid response (less than one minute). rsc.org | rsc.org |
| Bovine Serum Albumin (BSA) | CLC Microfluidic Chip | Homeotropically oriented CLCs in a microchannel. nih.gov | The intensity of the optical signal showed a linear correlation with BSA concentration. nih.gov | nih.gov |
| pH Levels | CLC Photonic Hydrogel Film | Cholesteric liquid crystal and polyacrylic acid (PAA) hydrogel composite. mdpi.com | Distinct color change from green to orange-yellow as pH increased from 4 to 12. mdpi.com | mdpi.com |
Optical Response in Cholesteric Liquid Crystal Sensors
Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical arrangement of their constituent molecules. wikipedia.org This periodic helical structure gives them unique optical properties, most notably selective Bragg reflection. This phenomenon causes the CLC to reflect light of a specific color and wavelength, which is dependent on the pitch of the helix (the distance over which the molecules complete a 360° twist). mdpi.comresearchgate.net
In sensing applications, any external stimulus that alters this helical pitch will, in turn, change the wavelength of the reflected light, resulting in a clear and observable color change. This principle is the basis for colorimetric CLC sensors.
A prime example is the pollen sensor, which utilizes a CLC mixture containing a cyclohexylbenzoate derivative. dergipark.org.tr The research demonstrated that as the concentration of pollen embedded within the liquid crystal matrix increases, the helical pitch of the CLC is altered. This change in pitch leads to a shift in the Bragg reflection peak, causing the sensor's color to change from green to blue. dergipark.org.tr This color change can be precisely measured with a spectrophotometer, allowing for the rapid and easy quantification of pollen concentration. dergipark.org.tr Similarly, CLC-based hydrogel films have been shown to respond to changes in pH with a distinct color shift, demonstrating the broad applicability of this optical response mechanism. mdpi.com
Opto-Electronic Devices and Display Technologies
The ability of liquid crystals to have their optical properties modulated by an electric field is the foundation of modern display technology and various opto-electronic devices. Derivatives of this compound are crucial components in liquid crystal mixtures formulated for these advanced applications, prized for their ability to influence key performance parameters. googleapis.comgoogle.com
Dielectric Anisotropy and Electro-Optical Switching
Electro-optical switching in liquid crystal devices is governed by a property known as dielectric anisotropy (Δε). nih.gov This value is the difference between the dielectric permittivity of the material when measured parallel (ε‖) and perpendicular (ε⊥) to the average direction of the long molecular axes. nih.govrsc.org
Positive Dielectric Anisotropy (Δε > 0): When an electric field is applied, LC molecules with positive Δε align themselves parallel to the field direction. nih.gov
Negative Dielectric Anisotropy (Δε < 0): Molecules with negative Δε align themselves perpendicular to an applied electric field. nih.gov
This response allows an electric field to act as a switch, reorienting the molecules and thereby changing how light passes through the material. This is the core principle behind Liquid Crystal Displays (LCDs). nih.govresearchgate.net
Benzoate derivatives, including those with a cyclohexyl core, are specifically designed to control the dielectric anisotropy of LC mixtures. For display applications, a high positive dielectric anisotropy is often desirable as it can lead to a lower switching voltage, making the display more energy-efficient. google.com Research and patents describe numerous cyclohexylbenzoate derivatives engineered for this purpose. For example, compounds like 4-cyanophenyl 4-(trans-4-methyoxymethyl-cyclohexyl) benzoate are noted for providing a positive dielectric anisotropy. googleapis.com Nematic mixtures for bistable displays also incorporate complex cyclohexylbenzoate derivatives to achieve a high Δε of ≥ 8, which is necessary for effective switching. google.com
Table 2: Examples of Cyclohexylbenzoate Derivatives in Opto-Electronic Formulations
| Compound/Derivative Class | Key Property | Application | Source(s) |
|---|---|---|---|
| 4-cyanophenyl 4-(trans-4-methyoxymethyl-cyclohexyl) benzoate | Positive Dielectric Anisotropy | Liquid Crystal Displays | googleapis.com |
| 4-pentyl-trans-cyclohexyl-benzoate-4'-phenyl-carboxylate of 4-cyano-3-fluorobenzene | High Positive Dielectric Anisotropy (Δε ≥ 8) | Bistable Liquid Crystal Displays | google.com |
| General Cyclohexene (B86901) Derivatives | Influence on Dielectric and Optical Anisotropy | Liquid Crystalline Media | google.com |
Micro-Lasers and Spatial Light Modulators
Beyond displays, the electro-optical properties of liquid crystals are harnessed in more advanced photonic devices like micro-lasers and spatial light modulators (SLMs).
Spatial Light Modulators (SLMs) are devices that manipulate the properties of a light beam, such as its phase, amplitude, or polarization, in a spatially resolved manner. arxiv.orgspie.org Liquid crystal-based SLMs (LC-SLMs) are particularly common and function by using an electric field to control the orientation of a thin layer of liquid crystal, thereby modulating the phase of the incident light at thousands of individual points (pixels). arxiv.orgoptica.org This capability is essential for applications in holography, adaptive optics, optical tweezers, and laser beam shaping. arxiv.orgspie.org
The performance of an LC-SLM—including its efficiency, response time, and modulation depth—is critically dependent on the properties of the liquid crystal mixture used. Formulations containing derivatives of this compound and related structures are employed to achieve the desired dielectric anisotropy and birefringence (optical anisotropy) required for precise and rapid phase modulation. google.comoptica.org The ability to engineer these molecules allows for the optimization of LC mixtures for specific, demanding applications in modern photonics.
Environmental and Biological Interactions of Methyl 4 Cyclohexylbenzoate
Environmental Fate and Degradation Pathways
The environmental persistence and degradation of Methyl 4-cyclohexylbenzoate will be governed by a combination of biotic and abiotic processes. Its chemical structure suggests that it may be susceptible to both microbial degradation and, to a lesser extent, abiotic hydrolysis.
Direct studies on the biotransformation and chemical stability of this compound are limited. However, predictions can be made based on the behavior of analogous compounds.
Biotransformation:
Microbial degradation is expected to be a significant pathway for the environmental breakdown of this compound. The initial step in the biodegradation of many aromatic esters is the hydrolysis of the ester bond by microbial esterases. nih.gov This would cleave this compound into methanol (B129727) and 4-cyclohexylbenzoic acid.
Following ester hydrolysis, the resulting 4-cyclohexylbenzoic acid would be further metabolized. Studies on the degradation of n-alkylcyclohexanes and n-alkylbenzenes by certain bacteria have shown that cyclohexanecarboxylic acid can be transformed into benzoic acid. nih.gov This suggests a possible pathway where the cyclohexane (B81311) ring of 4-cyclohexylbenzoic acid is aromatized to a benzene (B151609) ring, leading to the formation of benzoic acid. Benzoic acid is a common intermediate in the microbial degradation of aromatic compounds and is typically funneled into central metabolic pathways. nih.gov
Another potential route for the degradation of the cyclohexane ring could involve initial oxidation to form hydroxylated or carboxylated derivatives before ring cleavage. The degradation of the aromatic portion of the molecule is also a key consideration. Aromatic compounds are widely degraded by microorganisms in the environment. dntb.gov.uadntb.gov.ua
Chemical Stability:
The chemical stability of this compound is primarily related to the hydrolysis of the methyl ester linkage. Ester hydrolysis can occur under both acidic and alkaline conditions. The rate of hydrolysis is influenced by pH and temperature. In general, benzoate (B1203000) esters can undergo hydrolysis, with the rate being faster under alkaline conditions. acs.orgresearchgate.net However, in typical environmental pH ranges (around 6-8), the rate of abiotic hydrolysis is likely to be slow compared to microbial degradation. nih.gov The presence of the cyclohexyl group is not expected to significantly alter the inherent stability of the ester bond to hydrolysis compared to other benzoate esters.
| Degradation Process | Predicted Initial Products | Subsequent Intermediates (Postulated) |
| Biotransformation (Microbial) | 4-cyclohexylbenzoic acid, Methanol | Benzoic acid, Hydroxylated cyclohexyl derivatives |
| Abiotic Hydrolysis | 4-cyclohexylbenzoic acid, Methanol | Not applicable |
Interfacing with Biological Systems
The interaction of this compound with biological systems is anticipated to begin with enzymatic transformations, primarily hydrolysis, followed by further metabolism of the resulting products.
While no specific metabolic pathways for this compound have been documented, a probable metabolic route can be constructed based on the metabolism of other xenobiotic esters.
The initial and most likely metabolic step in biological systems is the hydrolysis of the methyl ester bond by various esterases present in tissues such as the liver, plasma, and intestines. This enzymatic cleavage would yield 4-cyclohexylbenzoic acid and methanol .
The subsequent metabolism of 4-cyclohexylbenzoic acid would likely involve the cytochrome P450 (CYP450) monooxygenase system. This system is responsible for the oxidation of a wide variety of xenobiotics. The cyclohexane ring is a potential target for hydroxylation by CYP450 enzymes, leading to the formation of various hydroxylated metabolites. The benzene ring could also be a site for hydroxylation.
The resulting hydroxylated intermediates could then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.
The methanol produced from the initial hydrolysis would be metabolized primarily by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid and ultimately to carbon dioxide and water.
| Metabolic Phase | Proposed Transformation | Key Enzymes (Postulated) | Resulting Metabolites (Postulated) |
| Phase I | Ester Hydrolysis | Carboxylesterases | 4-cyclohexylbenzoic acid, Methanol |
| Phase I | Hydroxylation of Cyclohexyl Ring | Cytochrome P450 enzymes | Hydroxy-cyclohexylbenzoic acids |
| Phase I | Hydroxylation of Benzene Ring | Cytochrome P450 enzymes | Hydroxy-4-cyclohexylbenzoic acids |
| Phase II | Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites |
Given the absence of specific studies, the potential for chemical-biological interactions of this compound can be hypothesized based on its structure and the known interactions of similar compounds.
The primary metabolite, 4-cyclohexylbenzoic acid , would be the main compound interacting with biological systems following the initial hydrolysis. Carboxylic acids can interact with various biological targets, including enzymes and receptors. The lipophilic nature of the cyclohexyl and phenyl groups could facilitate its distribution into tissues.
It is plausible that 4-cyclohexylbenzoic acid could interact with nuclear receptors or other cellular signaling pathways, a phenomenon observed with other lipophilic carboxylic acids. However, without experimental data, any such interactions remain speculative. The potential for the parent compound, this compound, to interact with biological targets before hydrolysis would depend on its affinity for specific receptors and its rate of metabolic clearance.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing Methyl 4-cyclohexylbenzoate is increasingly tied to the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. Conventional synthesis often relies on strong, non-reusable acid catalysts like sulfuric or p-toluenesulfonic acid, which can lead to significant wastewater production and environmental pollution. researchgate.netresearchgate.net Research is now pivoting towards cleaner, more sustainable alternatives.
Solid Acid Catalysts: A promising direction is the use of heterogeneous solid acid catalysts. Materials such as sulfated zirconia and other zirconia-based catalysts are being explored for esterification reactions. researchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion, thereby minimizing waste and improving process efficiency. researchgate.netresearchgate.net For instance, studies on the synthesis of various methyl benzoate (B1203000) compounds have shown high activity using titanium-zirconium solid acids, even without the need for auxiliary acids. researchgate.net
Biocatalysis: The use of enzymes, particularly lipases, as biocatalysts represents another significant frontier. mdpi.combeilstein-journals.org Biocatalytic routes operate under mild conditions, reducing energy requirements and the formation of unwanted by-products. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated effectiveness in synthesizing various esters, offering high selectivity and a greener alternative to traditional chemical catalysis. mdpi.combeilstein-journals.org Future research will likely focus on optimizing enzyme immobilization techniques and reaction conditions to enhance the yield and stability of the biocatalyst for the synthesis of specialty esters like this compound. mdpi.comnih.gov
Alternative Solvents and Energy Sources: The move away from volatile and often toxic organic solvents is a core tenet of green chemistry. evergreensinochem.com Research into using safer, more benign solvent systems, or even solvent-free conditions, is gaining traction. Additionally, the application of alternative energy sources like microwave irradiation is being investigated to accelerate reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com
| Synthesis Approach | Key Advantages | Representative Catalyst/Method |
| Solid Acid Catalysis | Reusable, Reduced Waste, Lower Corrosion | Zirconium-based catalysts (e.g., Zr/Ti solid acids) |
| Biocatalysis | Mild Reaction Conditions, High Selectivity, Reduced By-products | Immobilized Lipases (e.g., Candida antarctica lipase B) |
| Green Solvents | Reduced Toxicity & Environmental Impact | Ionic Liquids, Supercritical CO2, Water |
| Alternative Energy | Faster Reactions, Energy Efficiency | Microwave-assisted synthesis |
Advanced Computational Modeling for Predictable Material Design
The design of new materials is being revolutionized by advanced computational modeling, which allows for the prediction of physical and chemical properties from a molecule's structure before synthesis. acs.org This in silico approach accelerates the discovery process, reduces costs, and enables the rational design of materials with tailored functionalities. For this compound, these methods are particularly relevant for predicting its behavior as a component in complex materials like liquid crystals.
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netsemanticscholar.org It can be employed to calculate a wide range of properties for this compound, such as its molecular geometry, polarizability, and electronic orbitals (HOMO/LUMO). mdpi.com This information is crucial for understanding how the molecule will interact with other molecules and with external fields, which is fundamental to predicting its performance in liquid crystal displays or other smart materials. mdpi.comrochester.edu DFT studies can correlate molecular parameters with macroscopic properties, guiding the synthesis of derivatives with optimized characteristics. mdpi.com
Molecular Simulation and Machine Learning: Molecular dynamics simulations can model the collective behavior of many molecules, providing insight into the formation and stability of different phases, such as the nematic or smectic phases in liquid crystals. rsc.orgnsf.gov Furthermore, the integration of artificial intelligence and machine learning is an emerging area. By training neural networks on large datasets of known compounds, it is possible to create models that can predict material properties, like the clearing temperature of a nematic liquid crystal, directly from the chemical structure. acs.org This predictive capability can significantly narrow down the number of candidate molecules that need to be synthesized and tested, streamlining the development of new materials based on the this compound scaffold.
| Modeling Technique | Predicted Properties / Application | Relevance to this compound |
| Density Functional Theory (DFT) | Molecular geometry, polarizability, electronic properties, reactivity. researchgate.netmdpi.com | Predicts suitability for liquid crystals and other electronic materials. |
| Molecular Dynamics (MD) | Phase behavior, structural ordering, bulk material properties. rsc.org | Simulates the formation of liquid crystal phases. |
| Artificial Neural Networks (ANN) | Clearing temperature, viscosity, and other physical properties. acs.org | Accelerates discovery of new derivatives with desired properties. |
Expansion of Applications in Smart Materials and Sensors
The unique molecular structure of this compound, combining a rigid aromatic core with a flexible cycloaliphatic group, makes it an interesting candidate for applications in smart materials. These are materials designed to respond to external stimuli, such as electric fields or temperature, in a controlled way.
Liquid Crystals (LCs): A primary area of interest is in the field of liquid crystals. The elongated shape of molecules like this compound is conducive to forming mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. tcichemicals.com Benzoate esters are a well-established core structure in liquid crystal molecules. academie-sciences.frscispace.com By modifying the terminal groups of the molecule, researchers can fine-tune its properties to create materials for various applications, including the twisted nematic (TN) mode liquid crystal displays. tcichemicals.com The cyclohexyl group can influence properties like viscosity and optical anisotropy, making it a valuable component in designing novel LC mixtures. Future research will focus on synthesizing derivatives of this compound to create liquid crystals with specific properties, such as low-temperature stability for biological applications or high transparency for advanced optical elements. academie-sciences.frrug.nl
Liquid Crystal Polymer Networks (LCPNs) and Sensors: Beyond displays, these molecules can be incorporated as reactive mesogens into liquid crystal polymer networks (LCPNs). rug.nl These materials can be used to create tunable optical elements like filters and retarders, as well as sensors. rug.nlnih.gov The orientation of nematic LC molecules within a polymer network can be controlled by external stimuli, which forms the basis of their sensing capabilities. nih.gov The integration of this compound derivatives into LCPNs could lead to the development of novel sensors that respond to chemical or physical changes in their environment.
In-depth Mechanistic Studies of Biological Interactions and Environmental Impact
As the production and application of this compound expand, a thorough understanding of its interactions with biological systems and its environmental fate becomes crucial. Future research will need to move beyond general assumptions based on similar compounds to in-depth mechanistic studies of the specific molecule.
Environmental Fate and Biodegradation: Benzoate esters are generally considered to be readily biodegradable. epa.gov The environmental degradation process for a molecule like this compound would likely involve the hydrolysis of the ester bond to form 4-cyclohexylbenzoic acid and methanol (B129727). oup.com Subsequently, microorganisms are expected to degrade the aromatic ring and the cycloalkane ring. nih.govmdpi.com However, factors such as the presence of the cyclohexyl group could influence the rate and pathway of biodegradation. researchgate.netnih.gov Future research should focus on identifying the specific microbial pathways and enzymes involved in its breakdown and assessing its potential for persistence or accumulation in different environmental compartments, such as soil and aquatic systems. nih.govchemrxiv.org
Toxicity and Biological Mechanisms: While data on related alkyl benzoates suggest low acute toxicity, specific toxicological data for this compound is needed. nih.govcir-safety.org Mechanistic studies are required to understand how the compound is metabolized in organisms and its potential for biological activity. cpsc.gov Research on similar cycloalkyl esters has investigated their potential for accumulation and metabolic pathways. cpsc.govresearchgate.net Such studies are essential for a comprehensive risk assessment. Investigating the interaction of this compound with specific cellular targets and metabolic pathways will be a key research area to ensure its safe use in consumer and industrial applications.
| Research Area | Focus of Study | Importance |
| Environmental Fate | Biodegradation pathways, rate of degradation in soil and water, identification of microbial degraders. researchgate.netnih.gov | To assess environmental persistence and potential for bioaccumulation. |
| Ecotoxicology | Acute and chronic toxicity to aquatic organisms (e.g., algae, daphnia, fish). | To determine the potential impact on ecosystems. |
| Metabolism & Toxicology | In vivo and in vitro studies on metabolic pathways, absorption, distribution, and excretion. oup.comcpsc.gov | To understand potential health effects and establish safe exposure levels. |
| Mechanistic Studies | Interaction with specific enzymes, receptors, and cellular pathways. | To elucidate the molecular basis of any observed biological activity or toxicity. |
Q & A
Q. What synthetic routes are effective for preparing Methyl 4-cyclohexylbenzoate, and how should purification be optimized?
this compound can be synthesized via cross-coupling reactions or esterification protocols. A validated method involves a two-step procedure: (1) coupling of cyclohexyl and benzoate precursors under catalytic conditions, and (2) esterification using methanol. Purification is typically achieved via mass-directed chromatography (MS) or recrystallization, with MS providing higher purity (≥98%) as evidenced by ¹³C NMR data (δ 167.2, 153.5 ppm for carbonyl and cyclohexyl carbons) . For microscale synthesis, silica gel chromatography with hexane/ethyl acetate gradients is recommended .
Q. What key spectral markers should be prioritized in NMR characterization of this compound?
Focus on the following in ¹³C NMR:
- Ester carbonyl signal : ~167 ppm (confirms ester formation).
- Cyclohexyl carbons : 44.8 ppm (quaternary carbon) and 26.1–34.2 ppm (methylene groups).
- Aromatic carbons : 126.9–129.8 ppm (para-substituted benzene ring). Discrepancies in peak splitting (e.g., unexpected multiplicity in aromatic protons) may indicate impurities or isomerization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, adopt general ester-handling precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to mitigate inhalation risks.
- Store in inert atmospheres to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while maintaining scalability?
Optimize reaction parameters:
- Catalyst loading : Test Pd/C or Ni-based catalysts for cross-coupling efficiency.
- Solvent systems : Compare polar aprotic solvents (e.g., DMF) vs. toluene for esterification kinetics.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 6–13 hours vs. traditional 24-hour methods) . Monitor progress via HPLC with UV detection (λ = 254 nm).
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Example: If ¹H NMR signals for cyclohexyl protons differ across studies (e.g., vs. 6):
- Validate sample purity : Re-run NMR with deuterated chloroform (CDCl₃) and internal standards (e.g., TMS).
- Check solvent effects : Ensure consistent use of CDCl₃, as DMSO-d₆ may shift peaks.
- Computational validation : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian or ORCA) .
Q. What cross-disciplinary applications does this compound have in materials science or medicinal chemistry?
- Materials science : As a liquid crystal precursor, its rigid cyclohexyl-benzoate core enables tunable mesophase behavior.
- Drug discovery : Use as a lipophilic moiety in prodrug design to enhance bioavailability .
- Polymer chemistry : Incorporate into ester-based monomers for biodegradable polymers.
Q. How can read-across strategies address gaps in toxicological data for this compound?
Apply structural analogs (e.g., methyl paraben) to predict toxicity:
Q. What experimental conditions affect the stability of this compound in long-term storage?
Conduct accelerated stability studies:
Q. How does this compound serve as a model compound in organic synthesis methodology development?
Its synthesis exemplifies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
